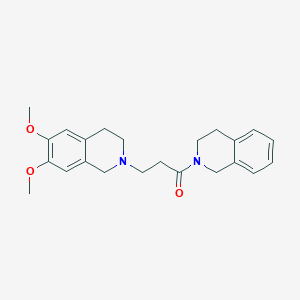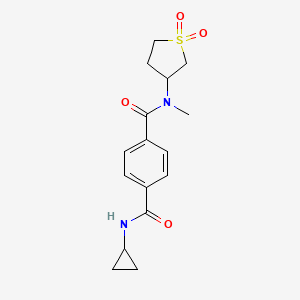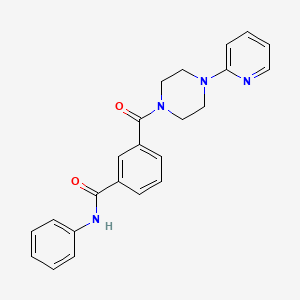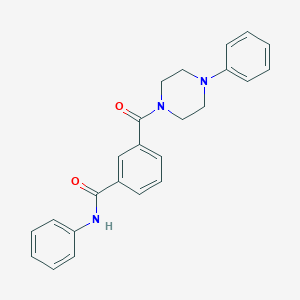
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide, also known as MEOX2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, this compound has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially promising anti-cancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide. One potential direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for various types of cancer. Another potential direction is to investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, future research can explore the potential cardioprotective effects of this compound and its applications in the treatment of heart disease.
Métodos De Síntesis
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with oxalyl chloride to form pyridine-4-carbonyl chloride. This intermediate product is then reacted with 2-(2-methoxyethylamino)ethanol to obtain 2-(2-methoxyethylamino)-N-(pyridine-4-carbonyl)pyridine-4-carboxamide. The final step involves the reaction of this intermediate product with oxolane-2-methanol to yield this compound.
Aplicaciones Científicas De Investigación
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide has demonstrated potential applications in various research fields, including cancer research, neurology, and cardiovascular research. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In neurology, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In cardiovascular research, this compound has been shown to have cardioprotective effects and can potentially be used in the treatment of heart disease.
Propiedades
IUPAC Name |
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-8-6-16-13-9-11(4-5-15-13)14(18)17-10-12-3-2-7-20-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJSGCNEZPEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)






![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)